6-(Trifluoromethoxy)-2H-chromen-2-one
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Overview
Description
6-(Trifluoromethoxy)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. The presence of the trifluoromethoxy group in this compound enhances its stability and lipophilicity, making it a valuable molecule in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of a suitable precursor, such as a hydroxychromenone, using trifluoromethylating reagents under specific reaction conditions . For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base like potassium carbonate, under anhydrous conditions and at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(Trifluoromethoxy)-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromenone quinones, while nucleophilic substitution can produce various substituted chromenones .
Scientific Research Applications
6-(Trifluoromethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially affecting various signaling pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethoxy)-2-benzothiazolamine: Known for its neuroprotective properties.
2-Amino-6-(trifluoromethoxy)benzothiazole: Used in medicinal chemistry for its potential therapeutic effects
Uniqueness
6-(Trifluoromethoxy)-2H-chromen-2-one is unique due to its chromenone core structure combined with the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5F3O3 |
---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
6-(trifluoromethoxy)chromen-2-one |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H |
InChI Key |
JWAPXFMOOXPPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1OC(F)(F)F |
Origin of Product |
United States |
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